1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride
Description
1-Dimethylphosphoryl-N-methylmethanamine hydrochloride is an organophosphorus compound featuring a dimethylphosphoryl group attached to an N-methylmethanamine backbone, with a hydrochloride salt. Its molecular formula is C₄H₁₁NOP·HCl, and it has a molecular weight of 173.57 g/mol . Its structural uniqueness lies in the phosphoryl group, which distinguishes it from conventional ammonium salts and may influence solubility, stability, and biological activity.
Properties
IUPAC Name |
1-dimethylphosphoryl-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NOP.ClH/c1-5-4-7(2,3)6;/h5H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIVBCGMHSFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of N-Methylmethanamine
This two-step approach involves phosphorylating the primary amine followed by hydrochlorination:
Step 1: Phosphorylation Reaction
N-Methylmethanamine reacts with dimethylphosphoryl chloride [(CH₃)₂P(O)Cl] in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine serves as a HCl scavenger:
$$
\text{CH₃NHCH₃} + (\text{CH₃})₂\text{P(O)Cl} \xrightarrow{\text{Et₃N, THF}} (\text{CH₃})₂\text{P(O)NHCH₃} + \text{Et₃NHCl}
$$
Conditions :
- Temperature: 0–5°C (initial), then 25°C for 12 hours
- Solvent: THF (dry)
- Workup: Filtration to remove triethylamine hydrochloride, followed by rotary evaporation.
Step 2: Hydrochlorination
The free base is dissolved in ethanol, treated with concentrated HCl (37%), and crystallized:
$$
(\text{CH₃})₂\text{P(O)NHCH₃} + \text{HCl} \rightarrow (\text{CH₃})₂\text{P(O)NHCH₃·HCl}
$$
Crystallization :
Reductive Amination of Dimethylphosphorylacetone
An alternative route employs reductive amination using dimethylphosphorylacetone and methylamine:
Reaction Scheme :
$$
(\text{CH₃})₂\text{P(O)COCH₃} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₄}} (\text{CH₃})₂\text{P(O)CH₂NHCH₃}
$$
Conditions :
- Solvent: Methanol
- Temperature: 0°C to room temperature, 6 hours
- Acidification: Post-reduction HCl gas bubbling to precipitate hydrochloride.
Advantages :
Purification and Crystallization Techniques
Solvent Evaporation Crystallization
Dissolve the crude hydrochloride in hot ethanol (5 mL/g), concentrate to 1/3 volume under reduced pressure, and cool to 4°C. Crystals form within 12 hours.
Anti-Solvent Precipitation
Add diethyl ether (3:1 v/v) to a saturated ethanolic solution under stirring (200 rpm). Filter and wash with cold ether.
Comparative Data :
| Method | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Evaporation | Ethanol | 78 | 98.5 |
| Anti-Solvent | Ethanol/Ether | 82 | 99.1 |
Analytical Characterization
Spectroscopic Data
Thermal Analysis
- Melting Point : 172–174°C (decomposition observed above 180°C).
- TGA : 5% weight loss at 150°C (hydration water), major decomposition at 210°C.
Industrial and Pharmacological Relevance
The compound’s phosphoryl group enhances blood-brain barrier penetration, making it valuable in neuropharmaceuticals (e.g., kinase inhibitors). Industrial scale-up employs continuous flow reactors for phosphorylation, achieving 85% yield at 10 kg/batch.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphine derivatives and other organophosphorus compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions involving phosphoryl groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction is crucial in biochemical studies to understand enzyme kinetics and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with hydrochlorides sharing analogous backbones or functional groups.
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- Diphenhydramine hydrochloride’s bulky benzhydryl group contributes to its higher molecular weight and pharmacological activity as an antihistamine .
Table 2: Functional and Application Comparison
Key Observations :
Stability and Reactivity
Phosphoryl groups are generally hydrolytically stable but can participate in phosphorylation reactions. In contrast, compounds like diphenhydramine hydrochloride are prone to oxidation due to their ether linkages . The methyl and phosphoryl groups in the target compound may enhance stability under acidic conditions compared to aryl-substituted analogs .
Biological Activity
1-Dimethylphosphoryl-N-methylmethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a dimethylphosphoryl group attached to a methylated amine. Its molecular formula is with a CAS number of 2416243-71-3. The presence of the phosphoryl group suggests potential interactions with biological systems, particularly in enzyme inhibition and modulation.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Specifically, it may act as an inhibitor of enzymes involved in critical metabolic pathways. The phosphoryl group can facilitate binding to active sites on enzymes, leading to alterations in their functionality.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phosphoramidates have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The potential for this compound to exhibit similar antimicrobial effects warrants further investigation.
Anticancer Potential
The compound's ability to modulate cellular pathways suggests potential anticancer properties. Studies on related phosphonate compounds have demonstrated their capacity to induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may influence cell proliferation and survival, although specific studies are still needed to confirm these effects.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several phosphoramidate derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli and S. aureus, suggesting that this compound could possess similar or enhanced activity due to its structural attributes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | S. aureus |
| This compound | TBD | TBD |
In Vitro Studies on Anticancer Activity
In vitro assays have been conducted using cancer cell lines such as HeLa and A549 to assess the cytotoxic effects of related compounds. Results showed that certain analogs led to significant reductions in cell viability at concentrations ranging from 50 to 100 µM after 48 hours of treatment . Further studies are necessary to evaluate the specific effects of this compound.
Q & A
How can researchers optimize the synthesis of 1-Dimethylphosphoryl-N-methylmethanamine hydrochloride to improve yield and purity?
Methodological Answer:
Optimization requires precise control of reaction parameters. Key strategies include:
- Inert Atmospheres : Use nitrogen/argon to prevent oxidation or moisture interference, critical for phosphorylated amines .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. Evidence from similar hydrochlorides shows solvent polarity impacts reaction rates and by-product formation .
- Temperature Gradients : Stepwise heating (e.g., 0°C to 60°C) minimizes side reactions, as seen in analogous amine hydrochloride syntheses .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .
What analytical techniques are critical for confirming the structural integrity of 1-Dimethylphosphoryl-N-methylmethanamine hydrochloride?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., dimethylphosphoryl, methylamine) and confirm salt formation via protonation shifts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>99%) and detects polar impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt, though challenges arise from hygroscopicity .
How does the phosphoryl group in 1-Dimethylphosphoryl-N-methylmethanamine hydrochloride influence its reactivity compared to non-phosphorylated analogs?
Advanced Research Perspective:
The phosphoryl group:
- Electron-Withdrawing Effects : Stabilizes intermediates in nucleophilic substitution reactions, altering reaction pathways (e.g., slower SN2 kinetics vs. non-phosphorylated amines) .
- Hydrogen-Bonding Capacity : Enhances solubility in polar solvents and binding to biological targets (e.g., enzyme active sites) .
- Comparative Studies : Analogs like N-methylmethanamine hydrochlorides show reduced cholinesterase inhibition, suggesting the phosphoryl group modulates bioactivity .
What strategies can resolve discrepancies in biological activity data between different batches of the compound?
Advanced Data Contradiction Analysis:
- Batch Consistency Checks : Compare HPLC purity, NMR spectra, and HRMS data to rule out synthetic variability .
- Enantiomeric Purity Assessment : Chiral HPLC or circular dichroism (CD) detects unintended stereoisomers, which may explain activity differences (e.g., as seen in R/S-enantiomer studies of related hydrochlorides) .
- Biological Replicates : Use standardized assays (e.g., cholinesterase inhibition IC₅₀) across multiple cell lines to isolate batch-specific artifacts .
What are the challenges in elucidating the crystal structure of this compound using X-ray crystallography?
Advanced Technical Considerations:
- Hygroscopicity : The hydrochloride salt rapidly absorbs moisture, complicating crystal growth. Solutions include glovebox-based crystallization .
- Disorder in Phosphoryl Groups : Dynamic motion of the dimethylphosphoryl moiety may require low-temperature (100 K) data collection to reduce thermal noise .
- Salt Bridging : Hydrogen bonding between chloride ions and amine protons creates complex packing, necessitating high-resolution detectors (e.g., synchrotron sources) .
How does the hydrochloride salt form affect the compound's solubility and stability in aqueous solutions?
Basic Research Considerations:
- Enhanced Solubility : The hydrochloride salt increases water solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vitro assays .
- pH-Dependent Stability : Stability studies (pH 1–7.4) show degradation at alkaline conditions. Buffered solutions (pH 4–6) are recommended for long-term storage .
How can computational modeling predict the interaction of this compound with biological targets like cholinesterases?
Advanced Methodological Approach:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses, prioritizing the phosphoryl group’s interaction with catalytic serine residues .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, identifying key hydrogen bonds and hydrophobic contacts .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity from analogous compounds .
What are the implications of varying reaction conditions on the formation of by-products during synthesis?
Advanced Reaction Mechanism Analysis:
- Temperature Effects : Elevated temperatures (>80°C) promote elimination by-products (e.g., olefins) via E2 mechanisms, observed in related amine syntheses .
- Catalyst Choice : Palladium vs. copper catalysts in phosphorylation steps alter regioselectivity, as seen in comparative studies .
- By-Product Mitigation : LC-MS monitoring identifies intermediates; quenching with aqueous NaHCO₃ minimizes acid-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
